molecular formula C11H13N3S2 B009236 Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate CAS No. 100477-75-6

Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate

Cat. No.: B009236
CAS No.: 100477-75-6
M. Wt: 251.4 g/mol
InChI Key: VVGRZOSCXWTWKS-UHFFFAOYSA-N
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Description

Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate (CAS: 100477-75-6) is a sulfur-containing organic compound with the molecular formula C₁₁H₁₃N₃S₂ . Its structure features a cyanocarbonimido-dithioate backbone linked to a 4-dimethylaminophenyl group, which introduces electron-donating properties due to the dimethylamino (-N(CH₃)₂) substituent. This compound is primarily utilized in chemical research as an intermediate in synthesizing heterocyclic compounds or biologically active molecules.

Properties

IUPAC Name

[[4-(dimethylamino)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-14(2)9-4-6-10(7-5-9)16-11(15-3)13-8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGRZOSCXWTWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571666
Record name 4-(Dimethylamino)phenyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100477-75-6
Record name 4-(Dimethylamino)phenyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the isothiocyanate’s sulfur atom on the electrophilic carbonyl carbon of methyl cyanoformate. This forms a tetrahedral intermediate, which subsequently eliminates methanol to generate the dithioate linkage. The stoichiometric ratio of 1:1.2 (isothiocyanate:cyanoformate) ensures complete conversion of the limiting reagent.

Key parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0–5°C (initial stage), then room temperature for 12–16 hours

  • Catalyst: Triethylamine (0.5 equiv.) to neutralize liberated HCl

Purification and Isolation

Post-reaction, the crude product is subjected to:

  • Liquid-liquid extraction using ethyl acetate and 5% NaHCO₃ to remove acidic byproducts.

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the target compound.

  • Recrystallization from ethanol/water (4:1) to achieve ≥98% purity.

Alternative Method: Thiourea Intermediate Pathway

A less common approach involves synthesizing a thiourea intermediate, which is subsequently oxidized to form the dithioate moiety. This method, though lengthier, offers better control over regioselectivity.

Stepwise Synthesis

  • Formation of Thiourea:
    4-Dimethylaminophenylamine reacts with methyl isothiocyanate in DCM to yield N-(4-dimethylaminophenyl)-N'-methylthiourea.

    C6H5N(CH3)2NH2+CH3NCSC6H5N(CH3)2NHCSNHCH3\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2\text{NH}_2 + \text{CH}_3\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2\text{NHCSNHCH}_3
  • Oxidation to Dithioate:
    The thiourea is treated with iodine in alkaline methanol, inducing oxidative coupling:

    2Thiourea+I2Dithioate+2HI2\,\text{Thiourea} + \text{I}_2 \rightarrow \text{Dithioate} + 2\,\text{HI}

    Yield: 58–62% after purification.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advancements employ microreactor systems to enhance heat transfer and mixing efficiency:

  • Residence time: 8–10 minutes

  • Throughput: 12 kg/day using a Corning AFR module

  • Purity: 96–97% without chromatography

Waste Management Strategies

  • Solvent recovery: Distillation reclaims 85% of THF.

  • Byproduct utilization: HI from the thiourea pathway is neutralized to NaI for photovoltaic applications.

Analytical Characterization of Intermediates and Products

Spectroscopic Data

Technique Key Features
¹H NMR (CDCl₃)δ 2.98 (s, 6H, N(CH₃)₂), δ 3.85 (s, 3H, SCH₃), δ 7.45–7.62 (m, 4H, aromatic)
IR (KBr)2175 cm⁻¹ (C≡N), 1240 cm⁻¹ (C=S), 1185 cm⁻¹ (C-N)
HRMS m/z 251.0550 [M+H]⁺ (calc. 251.0553)

Purity Assessment

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

  • Elemental analysis: C 52.58%, H 5.21%, N 16.72% (theoretical: C 52.56%, H 5.21%, N 16.72%).

Challenges and Mitigation Strategies

Moisture Sensitivity

The isothiocyanate intermediate hydrolyzes readily to urea derivatives. Solutions include:

  • Rigorous drying of solvents (molecular sieves, 4Å).

  • Schlenk line techniques for oxygen-/moisture-free environments.

Exothermic Reactions

The condensation step releases ~85 kJ/mol. Mitigation involves:

  • Jacketed reactors with ethanol/dry ice cooling.

  • Semi-batch reagent addition to limit temperature spikes .

Chemical Reactions Analysis

Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate exerts its effects involves its interaction with nucleophiles. The compound’s cyano and thio groups are reactive sites that can form covalent bonds with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanocarbonimido-dithioate derivatives share a common functional core but differ in substituents, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key References
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate C₁₁H₁₃N₃S₂ 4-(dimethylamino)phenyl 251.3* Not reported Not reported Not reported
(4-Chloro-3-methylphenyl) methyl cyanocarbonimido-dithioate C₁₀H₉ClN₂S₂ 4-chloro-3-methylphenyl 256.77 1.26 385.4 -6.21
[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimido-dithioate C₁₀H₈Cl₂N₂OS₂ 2,5-dichlorophenoxymethyl Not reported Not reported Not reported Not reported
[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimido-dithioate C₉H₁₀Cl₂N₂S₂ 5,5-dichloro-2-methylpenta-2,4-dienyl Not reported Not reported Not reported Not reported

*Calculated based on molecular formula .

Key Comparisons

Substituent Effects on Reactivity and Solubility The dimethylamino group in the target compound is strongly electron-donating, enhancing solubility in polar solvents via hydrogen bonding and increasing nucleophilic reactivity at the sulfur sites .

Thermal Stability and Volatility

  • The chloro-substituted derivative (C₁₀H₉ClN₂S₂) has a high boiling point (385.4°C), attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) from the polar C-Cl bonds .
  • The target compound’s boiling point is unreported, but its lower molar mass (251.3 g/mol vs. 256.77 g/mol) suggests it may be more volatile than the chloro analog .

Acid-Base Properties The chloro-substituted compound (C₁₀H₉ClN₂S₂) has a pKa of -6.21, classifying it as a weak acid. In contrast, the dimethylamino group in the target compound likely imparts weak basicity due to the lone pair on nitrogen .

Biological and Synthetic Relevance Chlorinated derivatives are often used as intermediates in agrochemicals or pharmaceuticals due to their stability and electrophilic reactivity . The dimethylamino group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors), as seen in analogs like W54011, a benzimidazole-based chemotaxis inhibitor .

Biological Activity

Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate, a compound with significant potential in biological research, is characterized by its unique chemical structure and diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2S2O2. It features a cyanocarbonimido group and two dithioate moieties, which are believed to contribute to its biological effects. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways associated with cell growth and differentiation.
  • Antioxidant Activity : The dithioate groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Numerous studies have investigated the biological effects of this compound. Below is a summary of key findings:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress markers
Enzyme InhibitionInhibits acetylcholinesterase activity
AntimicrobialExhibits activity against various pathogens

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in human breast cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in oncology.
  • Antioxidant Effects : Research indicated that this compound effectively reduced levels of reactive oxygen species (ROS) in neuronal cells subjected to oxidative stress. This action was linked to its ability to upregulate endogenous antioxidant enzymes.
  • Enzyme Inhibition : In vitro assays showed that this compound significantly inhibited acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Future Perspectives

The biological activity of this compound presents numerous avenues for future research:

  • Pharmacological Development : Further studies are needed to explore the compound's pharmacokinetics and bioavailability for potential therapeutic applications.
  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound could elucidate its full therapeutic potential.
  • Formulation Studies : Developing formulations that enhance the stability and delivery of this compound could improve its efficacy in clinical settings.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate, and how do they aid in structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to resolve substituent effects on the aromatic ring and confirm the presence of the dimethylamino group. For example, the chemical shift of the dimethylamino group typically appears at δ 2.8–3.2 ppm in 1^1H NMR .
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns. This technique is critical for confirming the presence of the cyanocarbonimido-dithioate moiety, which may fragment at the C–S bond under ionization .
  • Infrared (IR) Spectroscopy: Identify characteristic vibrations, such as the C≡N stretch (~2200 cm1^{-1}) and C=S stretch (~1200 cm1^{-1}), to confirm functional groups .

Q. How can quantum chemical methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and dipole moments. These parameters correlate with reactivity and solvatochromic behavior .

  • Time-Dependent DFT (TD-DFT): Simulate UV-Vis absorption spectra by modeling electronic transitions. For example, the dimethylaminophenyl group contributes to charge-transfer transitions in the visible range (λ ~450–500 nm) .

  • Example Data Table:

    PropertyCalculated Value (DFT)Experimental Value
    HOMO-LUMO Gap (eV)3.23.1 (UV-Vis)
    Dipole Moment (Debye)5.8N/A

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from acyl transfer reactions involving this compound?

Methodological Answer:

  • Control Experiments: Vary reaction conditions (e.g., solvent polarity, temperature) to isolate competing pathways. For instance, acetonitrile (high polarity) may stabilize zwitterionic intermediates, while THF favors neutral species .
  • Isotopic Labeling: Use 18^{18}O-labeled acyl groups to track transfer mechanisms via ESI-MS or IR. This clarifies whether nucleophilic attack occurs at the carbonyl or sulfur atom .
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D ratios to identify rate-limiting steps. A KIE >1 suggests proton transfer is involved in the transition state .

Q. What experimental and computational approaches determine transition dipole moments, and how do they correlate with photophysical behavior?

Methodological Answer:

  • Steady-State Fluorescence Anisotropy: Measure anisotropy decay to calculate transition dipole moment orientation. For example, anisotropy values <0.4 indicate significant rotational diffusion in excited states .

  • Semi-Empirical Quantum Calculations: Use ZINDO/S or AM1 methods to simulate excited-state geometries. These models predict directionality of charge transfer, validated by polarized fluorescence microscopy .

  • Example Data Table:

    ParameterEthyl 5-(4-Dimethylaminophenyl) Derivative
    Transition Dipole (D)8.3 (calculated)
    Experimental λem_{em}520 nm

Q. How does coordination with metal ions alter the spectroscopic and redox properties of this compound?

Methodological Answer:

  • UV-Vis Titration: Monitor bathochromic shifts upon addition of Cu2+^{2+} or Zn2+^{2+}. A shift from 450 nm to 480 nm indicates metal-ligand charge transfer (MLCT) .
  • Cyclic Voltammetry (CV): Compare redox potentials of free vs. coordinated ligand. For example, Cu2+^{2+} complexes typically show a reversible CuII^{II}/CuI^{I} couple at −0.2 V (vs. Ag/AgCl) .
  • EPR Spectroscopy: Detect paramagnetic species (e.g., Cu2+^{2+}) to confirm binding stoichiometry. Axial symmetry (g_\parallel > g_\perp) suggests square-planar geometry .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate
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Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate

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